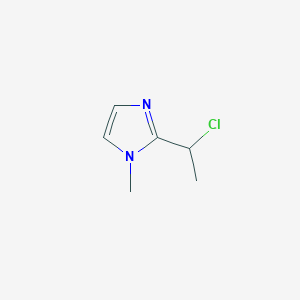
2-(1-chloroethyl)-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-chloroethyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a chloroethyl group attached to the second carbon of the imidazole ring and a methyl group attached to the first nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of 1-methylimidazole with 1-chloroethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-(1-chloroethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding imidazole N-oxides.
Reduction: Reduction of the chloroethyl group can be achieved using reducing agents such as lithium aluminum hydride, yielding ethyl-substituted imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or organic solvents, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives of imidazole.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of ethyl-substituted imidazole derivatives.
科学的研究の応用
2-(1-chloroethyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(1-chloroethyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes by interacting with membrane lipids, leading to cell lysis. In pharmaceutical applications, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
1-methylimidazole: Lacks the chloroethyl group and is less reactive in nucleophilic substitution reactions.
2-ethyl-1-methyl-1H-imidazole: Similar structure but with an ethyl group instead of a chloroethyl group, leading to different reactivity and applications.
2-(1-bromoethyl)-1-methyl-1H-imidazole: Similar structure but with a bromoethyl group, which may exhibit different reactivity in substitution reactions.
Uniqueness
2-(1-chloroethyl)-1-methyl-1H-imidazole is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis, and its potential antimicrobial properties make it of interest in biological and medical research.
特性
分子式 |
C6H9ClN2 |
|---|---|
分子量 |
144.60 g/mol |
IUPAC名 |
2-(1-chloroethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3 |
InChIキー |
YSUVHYDMEUHYGY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CN1C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
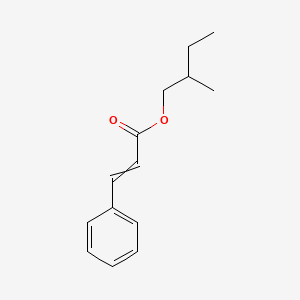
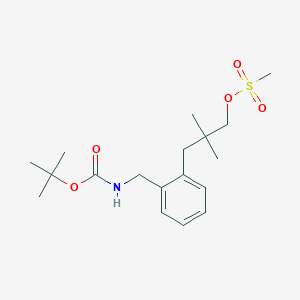
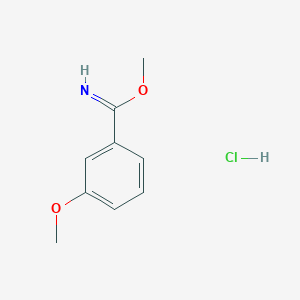
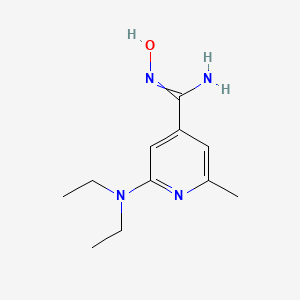



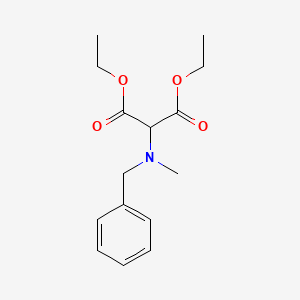
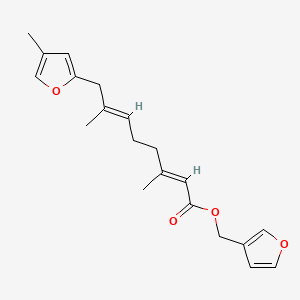
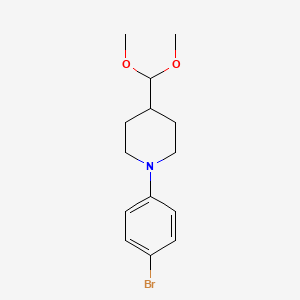
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)
